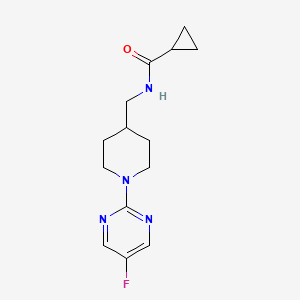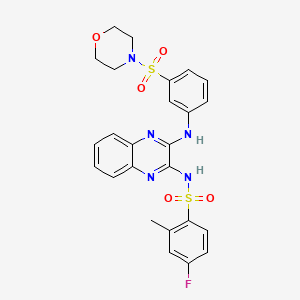 3-(2-{bicyclo[2.2.1]heptan-2-yl}ethoxy)-2-hydroxypropylamine hydrochloride CAS No. 1351588-07-2"
>
3-(2-{bicyclo[2.2.1]heptan-2-yl}ethoxy)-2-hydroxypropylamine hydrochloride CAS No. 1351588-07-2"
>
3-(2-{bicyclo[2.2.1]heptan-2-yl}ethoxy)-2-hydroxypropylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a unique chemical compound known for its versatile applications in scientific research. This compound belongs to a class of organic molecules that often exhibit interesting pharmacological and chemical properties.
科学的研究の応用
1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is used in diverse scientific fields:
Chemistry: : It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: : Used in studying biochemical pathways and enzyme interactions.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves a series of steps starting from readily available starting materials. A general synthetic route may include:
Formation of the Intermediate: : The synthesis may start with a bicyclo[2.2.1]heptane derivative, which undergoes functionalization to introduce the ethoxy group.
Coupling Reaction: : The intermediate is then coupled with an isopropylamino group through nucleophilic substitution or other suitable methods.
Hydrochloride Formation: : Finally, the resultant compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-efficiency, scalability, and purity. Techniques such as continuous flow synthesis, catalytic processes, and solvent optimization are often employed to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized to form various oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can yield corresponding reduced forms using agents like lithium aluminum hydride.
Substitution: : The compound is susceptible to substitution reactions, especially nucleophilic substitutions, due to its functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, amines, other nucleophiles.
Major Products Formed
Depending on the reaction conditions, oxidation can yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions typically yield a variety of substituted derivatives.
作用機序
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may modulate biochemical pathways, influencing cellular processes. The bicyclo[2.2.1]heptane moiety may play a role in the binding affinity and specificity towards these targets.
類似化合物との比較
When compared to other similar compounds, 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride stands out due to its unique structural features and versatile reactivity. Similar compounds include:
1-(2-bicyclo[2.2.1]heptan-2-yl)ethoxy derivatives: : Similar structure but with variations in the substituents, influencing their reactivity and applications.
Isopropylamino derivatives: : Compounds with similar functional groups but different core structures, affecting their pharmacological properties.
This compound's unique combination of bicyclo[2.2.1]heptane moiety and isopropylamino functionality contributes to its distinct chemical behavior and broad range of applications.
There you have it—a comprehensive look at 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride! Now, whether it’s the lab bench or the industry floor, this compound is quite the versatile star.
特性
IUPAC Name |
1-[2-(2-bicyclo[2.2.1]heptanyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2.ClH/c1-11(2)16-9-15(17)10-18-6-5-14-8-12-3-4-13(14)7-12;/h11-17H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLACBVUWQRAXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCCC1CC2CCC1C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2443899.png)
![(E)-N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2443904.png)


![9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B2443909.png)
![1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2443911.png)

![N-[(4-fluorophenyl)methyl]-3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2443913.png)
![2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride](/img/structure/B2443915.png)
![N-(4-methoxybenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2443917.png)
![3'-(3-Chloro-4-fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2443918.png)
![3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2443919.png)
![N-(3-cyanothiolan-3-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2443921.png)

